molecular formula C25H33NO6 B12151417 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate

8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B12151417
M. Wt: 443.5 g/mol
InChI Key: RBMZBLNJUMAZNK-UHFFFAOYSA-N
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Description

8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a chromenone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in various natural products. The compound is functionally diversified with a hexyl chain and a glycinate moiety protected by a tert-butoxycarbonyl (Boc) group. The Boc-protected amino acid ester makes this compound a valuable intermediate in organic synthesis, particularly in the development of peptide conjugates or as a building block for more complex molecular architectures. Heterocyclic compounds, especially nitrogen-containing frameworks, are of significant interest in drug discovery for their pronounced electron-donating properties and robust coordination capabilities, which often translate to high bioactivity . Researchers can leverage this chemical as a key precursor in multi-component reactions to construct novel N-heterocyclic frameworks, which are essential in the exploration of new therapeutic agents and functional materials . This product is intended for research applications only.

Properties

Molecular Formula

C25H33NO6

Molecular Weight

443.5 g/mol

IUPAC Name

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C25H33NO6/c1-5-6-7-8-10-16-13-19-17-11-9-12-18(17)23(28)31-21(19)14-20(16)30-22(27)15-26-24(29)32-25(2,3)4/h13-14H,5-12,15H2,1-4H3,(H,26,29)

InChI Key

RBMZBLNJUMAZNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)CNC(=O)OC(C)(C)C)OC(=O)C3=C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrocyclopenta[c]chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the hexyl chain: This step involves alkylation reactions using hexyl halides in the presence of strong bases.

    Protection of the glycine moiety: The glycine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Coupling of the protected glycine with the chromen core: This is typically done using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hexyl chain or the chromen core using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of cyclopenta[c]chromenone derivatives functionalized with amino acid esters. A structurally analogous compound is 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-β-alaninate (), which shares the same chromenone-hexyl backbone but differs in the esterified amino acid and protecting group:

Property Target Compound Analogous Compound ()
Core Structure Cyclopenta[c]chromenone with 8-hexyl substituent Cyclopenta[c]chromenone with 8-hexyl substituent
Amino Acid Moiety Glycine (NH₂CH₂COOH) β-Alanine (NH₂CH₂CH₂COOH)
Protecting Group tert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz/Z)
Molecular Formula C₂₆H₃₅NO₇ (calculated) C₂₉H₃₃NO₆
Mass (Da) ~497.56 (monoisotopic) 491.584 (average), 491.230788 (monoisotopic)
Key Functional Groups Boc-protected glycine ester, ketone (4-oxo), ether (chromenone) Cbz-protected β-alanine ester, ketone (4-oxo), ether (chromenone)

Key Differences and Implications

Amino Acid Chain Length: The target compound uses glycine (2-carbon backbone), while the analogous compound employs β-alanine (3-carbon backbone). This difference may influence solubility, steric interactions, and biological activity. β-Alanine’s extended chain could enhance conformational flexibility or alter binding affinity in enzyme-targeted applications .

Protecting Group Stability: The Boc group (tert-butoxycarbonyl) is acid-labile and removed under mild acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz group (benzyloxycarbonyl) requires hydrogenolysis (H₂/Pd-C) or strong acids for cleavage. This distinction impacts synthetic strategies, particularly in multi-step reactions requiring orthogonal protection .

Lipophilicity :

  • The hexyl chain in both compounds contributes to lipophilicity, but the Boc group (tert-butyl) is more hydrophobic than the benzyloxycarbonyl (Cbz) group. This may affect membrane permeability in biological systems or compatibility with hydrophobic matrices in material science .

Biological Activity

8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a synthetic compound with potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H30O5C_{27}H_{30}O_5 and a molecular weight of 434.52 g/mol. Its structure features a cyclopenta[c]chromene core, which is known for various biological activities. The tert-butoxycarbonyl (Boc) group attached to the glycine moiety enhances its stability and solubility in biological systems.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives. For instance, research on tetrahydroisoquinoline derivatives has shown promising antiviral activity against various strains of viruses, including coronaviruses . While specific data on the compound is limited, its structural analogs suggest it may exhibit similar properties.

Antitumor Activity

The tetrahydrochromene scaffold is recognized for its antitumor properties. Compounds based on this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the hexyl group may enhance lipophilicity, potentially improving cellular uptake and efficacy.

Anti-inflammatory Properties

Compounds with similar frameworks have also demonstrated anti-inflammatory effects. In vitro studies indicate that these compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

Study Findings
Study on THIQ DerivativesDemonstrated broad-spectrum antiviral activity with low cytotoxicity against mammalian cells .
Antitumor Activity ResearchIndicated that tetrahydrochromene derivatives can inhibit tumor growth in vitro .
Anti-inflammatory Pathway ModulationShowed significant reduction in pro-inflammatory cytokines in treated cell lines .

Synthesis and Analytical Data

The synthesis of 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives typically involves multi-step organic reactions that include cyclization and functional group modifications. Analytical data such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds.

Q & A

Q. What are the optimal synthetic routes for 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate, and how can purity be ensured?

Methodological Answer: The synthesis involves multi-step protocols:

Core Formation : Cyclopenta[c]chromen-4-one scaffolds are synthesized via cyclocondensation of substituted phenols with cyclopentanone derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .

Hexyl Substitution : Alkylation at the 8-position using hexyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

Glycinate Coupling : The tert-butoxycarbonyl (Boc)-protected glycine is conjugated via esterification using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are critical to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. How can structural characterization of this compound be validated?

Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the hexyl chain (δ 0.8–1.5 ppm for -CH₂- groups), Boc-protected glycinate (δ 1.4 ppm for tert-butyl, δ 3.8–4.2 ppm for glycine methylene), and the chromen-4-one core (δ 6.5–8.0 ppm for aromatic protons) .
  • FT-IR : Verify ester carbonyl (C=O stretch at ~1730 cm⁻¹) and Boc carbamate (1690–1710 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₂₇H₃₅NO₇: calculated 497.24 g/mol) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for structural analogs?

Methodological Answer: Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxic effects) arise from substituent variations. To address this:

  • Comparative SAR Studies : Synthesize analogs (e.g., varying alkyl chain length or Boc-protected amino acids) and test in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity, MTT assay for cytotoxicity) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or histone deacetylases). For example, the hexyl chain may enhance lipophilicity and membrane permeability, while the Boc-glycinate influences hydrogen bonding .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic (0.1M HCl, 37°C): Cleavage of the Boc group and ester hydrolysis.
    • Basic (0.1M NaOH, 37°C): Saponification of the glycinate ester.
    • Oxidative (3% H₂O₂): Oxidation of the chromen-4-one ring .
  • LC-MS/MS Analysis : Monitor degradation products (e.g., free glycine, hexanol, or ring-opened derivatives). Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate:
    • LogP : ~3.5 (high lipophilicity due to hexyl chain) .
    • BBB Permeability : Likely low (MW > 500 g/mol reduces CNS penetration).
    • CYP450 Metabolism : Predominant oxidation at the hexyl chain (CYP3A4) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for bioavailability studies .

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